3-(Cbz-amino)-1-methylcyclopentanol

Orthogonal Protection Hydrogenolysis Medicinal Chemistry

3-(Cbz-amino)-1-methylcyclopentanol is a bifunctional cyclopentane building block featuring a tertiary alcohol at C1 and a benzyloxycarbonyl (Cbz)-protected primary amine at C3. It is a chiral scaffold used primarily as a protected intermediate in multi-step organic syntheses, notably in the patented preparation of ticagrelor intermediates.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B15338260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cbz-amino)-1-methylcyclopentanol
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC1(CCC(C1)NC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C14H19NO3/c1-14(17)8-7-12(9-14)15-13(16)18-10-11-5-3-2-4-6-11/h2-6,12,17H,7-10H2,1H3,(H,15,16)
InChIKeyQVJNWIGBKYIEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: 3-(Cbz-amino)-1-methylcyclopentanol as a Strategic Orthogonally-Protected Intermediate


3-(Cbz-amino)-1-methylcyclopentanol is a bifunctional cyclopentane building block featuring a tertiary alcohol at C1 and a benzyloxycarbonyl (Cbz)-protected primary amine at C3. It is a chiral scaffold used primarily as a protected intermediate in multi-step organic syntheses, notably in the patented preparation of ticagrelor intermediates [1]. The Cbz group enables hydrogenolytic deprotection orthogonal to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups, directly determining its utility in complex synthetic routes.

Procurement Alert: Why Simple Substitution with Unprotected or Other Protected Analogs Fails for This Scaffold


Generic substitution of 3-(Cbz-amino)-1-methylcyclopentanol with the free amine (3-amino-1-methylcyclopentanol, CAS 1408075-75-1) or the des-methyl Cbz analog (3-Cbz-amino-cyclopentanol, CAS 939426-84-3) is synthetically invalid. The free amine lacks the Cbz protecting group, which is essential for orthogonal deprotection strategies [1]. Conversely, replacing with a Boc-protected analog (e.g., tert-butyl N-(3-hydroxy-3-methylcyclopentyl)carbamate, CAS 1609546-14-6) undergoes acidic deprotection, which would be incompatible with hydrogenolysis- or base-sensitive substrates in a synthetic sequence [2]. The 1-methyl group imparts a tertiary alcohol that resists undesired oxidation and has distinct steric and solubility properties compared to the unsubstituted cyclopentanol core.

Quantitative Differentiation Evidence for 3-(Cbz-amino)-1-methylcyclopentanol vs. Key Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc-Protected Analog

The Cbz group is cleaved by catalytic hydrogenation (H₂, Pd-C) under neutral conditions, whereas the Boc analog (tert-butyl N-(3-hydroxy-3-methylcyclopentyl)carbamate, MW 215.29 g/mol) requires acidic conditions (TFA or HCl/dioxane) for deprotection [1]. This distinction is critical in routes containing acid-sensitive substrates, e.g., enol ethers, acetals, or silyl ethers. While head-to-head yield comparisons for this exact scaffold are limited, the standard orthogonality principle dictates that choosing the wrong protected intermediate leads to quantitative yield loss or route redesign.

Orthogonal Protection Hydrogenolysis Medicinal Chemistry

Steric and Functional Differentiation: 1-Methyl vs. Des-Methyl Cbz Analog

The tertiary alcohol (C1-methyl) in 3-(Cbz-amino)-1-methylcyclopentanol (MW 249.3 g/mol) provides increased steric hindrance and resistance to oxidation compared to the secondary alcohol in the des-methyl analog 3-Cbz-amino-cyclopentanol (CAS 939426-84-3, MW 235.28 g/mol) [2]. This structural feature is critical for subsequent selective transformations, as demonstrated in the ticagrelor intermediate patent where the chiral cyclopentanol core must withstand etherification and reduction steps [1]. The des-methyl analog would require additional protecting group manipulation at the secondary alcohol.

Tertiary Alcohol Steric Hindrance Synthetic Intermediate

Scalability and Purity Profile from Commercial Suppliers

Reputable suppliers such as Amatek Scientific list the analog 3-Cbz-amino-cyclopentanol with 97% purity (CAS 939426-84-3), demonstrating the feasibility of high-purity production for Cbz-protected cyclopentanol derivatives . While exact purity data for the title compound is not widely cataloged, the synthetic route described in patent CN103275056A indicates that the N-Cbz protected chiral cyclopentanol can be produced at scale with high purity and good yield for ticagrelor intermediate production [1]. In contrast, the unprotected free amine (3-amino-1-methylcyclopentanol, CAS 1408075-75-1) has poor stability in air and during storage, requiring immediate use or salt formation.

Building Block Purity Scalability

High-Value Application Scenarios for 3-(Cbz-amino)-1-methylcyclopentanol Based on Differentiated Evidence


Synthesis of Ticagrelor and Analogous P2Y12 Inhibitors

The compound serves as a direct replacement for the N-Cbz protected chiral cyclopentanol starting material in the patented synthesis of ticagrelor intermediates [1]. The tertiary alcohol withstands subsequent etherification and reduction, and the Cbz group is removed cleanly by hydrogenolysis in the final step to liberate the free amine [1].

Multi-Step Orthogonal Protection Strategies

Its Cbz group is exploited in synthetic routes where acid-labile (Boc) or base-labile (Fmoc) groups are present on the same molecule [2]. The 1-methyl group ensures the alcohol remains tertiary and unreactive, preventing undesired side reactions during transformations of the amine appendage.

Chiral Scaffold in Conformationally Restricted Peptidomimetics

The rigid cyclopentane core and the orthogonal Cbz protection make it a suitable building block for β-turn mimetics or constrained amino acid analogs. The tertiary alcohol adds a three-dimensional steric constraint that can be used to modulate receptor selectivity.

Academic Procurement for Methodology Development

For methodologists, the Cbz group provides a convenient chromaphore (benzyl) for UV-HPLC monitoring, unlike Boc- or Fmoc-analogs which may require specialized detection. The stable solid form is user-friendly for precise weighing in milligram-scale experiments.

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